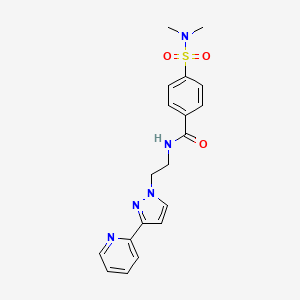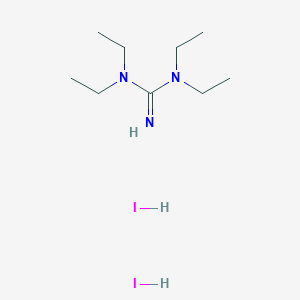
1,1,3,3-Tetraethylguanidine;dihydroiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a salt formed from tetraethylguanidine and dihydroiodide, commonly used as a reagent in organic synthesis.
准备方法
The synthesis of 1,1,3,3-Tetraethylguanidine;dihydroiodide typically involves the reaction of tetraethylguanidine with hydroiodic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the product. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and efficiency .
化学反应分析
1,1,3,3-Tetraethylguanidine;dihydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
科学研究应用
1,1,3,3-Tetraethylguanidine;dihydroiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of alkyl nitriles and alkylthymidines.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of polymers and other industrial chemicals due to its catalytic properties.
作用机制
The mechanism of action of 1,1,3,3-Tetraethylguanidine;dihydroiodide involves its interaction with molecular targets through various pathways. It acts as a strong base, facilitating deprotonation reactions and other base-catalyzed processes. The compound’s molecular structure allows it to interact with specific enzymes and proteins, influencing their activity and function .
相似化合物的比较
1,1,3,3-Tetraethylguanidine;dihydroiodide can be compared with other guanidine derivatives such as:
1,1,3,3-Tetramethylguanidine: Known for its strong basicity and use in organic synthesis.
N,N,N’,N’-Tetramethylguanidine: Another strong base used in similar applications.
2-tert-Butyl-1,1,3,3-tetramethylguanidine: Used in the preparation of alkyl nitriles and other organic compounds. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct reactivity and application potential compared to its analogs.
属性
IUPAC Name |
1,1,3,3-tetraethylguanidine;dihydroiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3.2HI/c1-5-11(6-2)9(10)12(7-3)8-4;;/h10H,5-8H2,1-4H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFCDFYGRLSJDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=N)N(CC)CC.I.I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23I2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
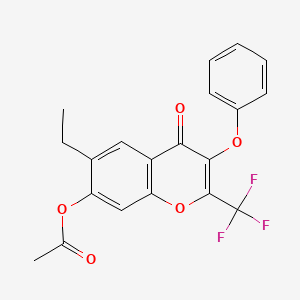

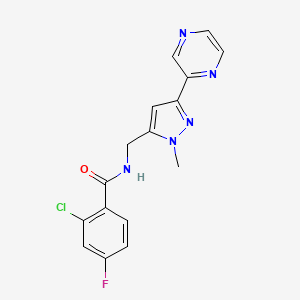
![N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-phenoxyacetamide](/img/structure/B2381746.png)
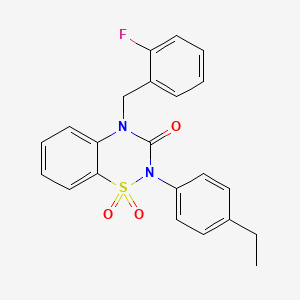
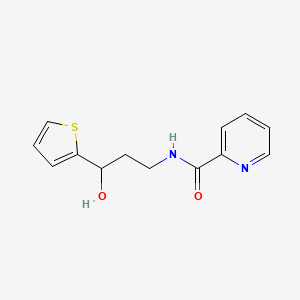
![6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride](/img/structure/B2381751.png)
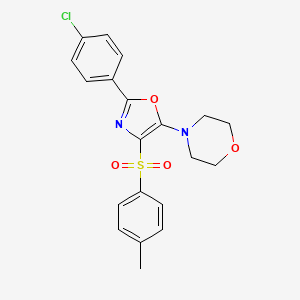

![4-(diethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2381757.png)
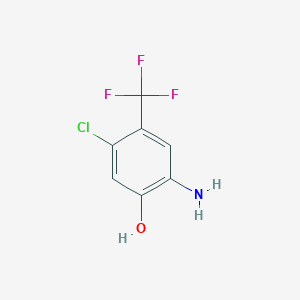
![2-(4-chlorophenoxy)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acetamide](/img/structure/B2381760.png)
